molecular formula C45H69O3P<br>(CH3(CH2)8C6H4O)3P<br>C45H69O3P B3028669 Tris(nonylphenyl) phosphite CAS No. 26523-78-4

Tris(nonylphenyl) phosphite

Cat. No.: B3028669
CAS No.: 26523-78-4
M. Wt: 689 g/mol
InChI Key: WGKLOLBTFWFKOD-UHFFFAOYSA-N
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Description

Tris(nonylphenyl) phosphite (TNPP), CAS 26523-78-4, is an organophosphorus compound widely used as an antioxidant and stabilizer in polymers, plastics, and rubber industries . It functions by scavenging free radicals and inhibiting oxidative degradation during polymer processing. However, TNPP is under regulatory scrutiny due to its hydrolysis into 4-nonylphenol (NP), a known endocrine disruptor . Studies also highlight its role in inducing renal cell apoptosis via ERK/CEBPA/CYTOR signaling pathways, raising concerns about human health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(nonylphenyl) phosphite typically involves the reaction of phosphorus trichloride with nonylphenol. The process includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The reaction is carried out at temperatures ranging from room temperature to 130°C, and the distillation process is conducted at temperatures between 100°C and 350°C under a vacuum .

Chemical Reactions Analysis

Types of Reactions: Tris(nonylphenyl) phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphates.

    Hydrolysis: In the presence of water, it can hydrolyze to produce nonylphenol and phosphorous acid.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products:

Scientific Research Applications

Polymer Processing

Role as a Stabilizer and Antioxidant
TNPP is primarily employed as a heat stabilizer and antioxidant in polymer manufacturing. It enhances the thermal stability and durability of polymers, particularly in non-toxic applications such as:

  • PVC Products : TNPP is used in the production of PVC bottles and food wrapping materials, helping to maintain clarity and prevent degradation during processing .
  • Rubber Compounds : It stabilizes various types of synthetic rubbers, including Nitrile, SBR, and EPDM, by preventing oxidation and color degradation during heat exposure .

Mechanism of Action
The effectiveness of TNPP in polymers stems from its ability to scavenge free radicals generated during thermal processing. This action prevents oxidative degradation, thereby extending the lifespan of the final product. When combined with phenolic antioxidants, TNPP exhibits synergistic effects that enhance overall stability .

Food Packaging

Safety Concerns
While TNPP is beneficial in food packaging applications, it raises environmental health concerns due to its potential to release nonylphenol into food products. Nonylphenol is an endocrine disruptor associated with adverse health effects . Regulatory scrutiny has increased regarding the use of such chemicals in food contact materials.

Applications in Packaging
Despite safety concerns, TNPP is commonly found in:

  • Food Wrapping : It helps preserve the integrity of food by maintaining the physical properties of plastic wraps .
  • Sealing Gaskets : Used in food containers to ensure airtight seals while providing thermal stability .

Rubber Production

Utilization in Elastomers
TNPP is extensively used as a stabilizer in elastomers such as SBR (Styrene-Butadiene Rubber) and NBR (Nitrile Butadiene Rubber). Its properties help prevent yellowing and maintain clarity during the heat processing of synthetic rubbers .

Parameter Value
Structure(C₉H₁₉C₆H₄O)₃P
CAS No26523-78-4
FormClear, pale yellow liquid
Specific Gravity at 25 °C0.985 – 0.996
Phosphorous Content (%)3.9 – 4.3

Environmental Health Considerations

Impact on Human Health
The use of TNPP in various applications has raised concerns regarding its environmental impact and potential health risks associated with exposure to nonylphenol. Research indicates that nonylphenol can accumulate in human tissues and may disrupt endocrine functions .

Regulatory Landscape
As awareness grows about the hazards associated with chemicals like TNPP, regulatory bodies are increasingly scrutinizing their use in consumer products, especially those that come into direct contact with food or are used by vulnerable populations such as children .

Mechanism of Action

Tris(nonylphenyl) phosphite exerts its effects primarily through its antioxidant properties. It decomposes hydroperoxides, which are harmful intermediates formed during the oxidation of polymers. By breaking down these hydroperoxides, it prevents further oxidative degradation and extends the polymeric chains, enhancing the thermal stability and mechanical properties of the materials .

Comparison with Similar Compounds

Structural Similarities and Differences

TNPP belongs to the triaryl phosphite family, characterized by three aryl groups attached to a phosphorus atom. Key structural analogs include:

  • Tris(2,4-di-tert-butylphenyl) phosphite (TDBP) , CAS 31570-04-4: Features bulky tert-butyl groups, enhancing steric hindrance and altering hydrolytic stability .
  • Triphenyl phosphite : Lacks alkyl chains, reducing hydrophobicity and environmental persistence .
  • Tris(2-chloroisopropyl) phosphate (TCPP): A chlorinated organophosphate flame retardant with distinct toxicological profiles .

Table 1: Structural and Functional Comparison

Compound CAS Number Key Structural Features Primary Applications
TNPP 26523-78-4 Three nonylphenyl groups Polymer stabilizer, antioxidant
TDBP 31570-04-4 Three 2,4-di-tert-butylphenyl groups High-temperature polymer processing
Triphenyl phosphite 101-02-8 Three phenyl groups Intermediate in chemical synthesis
TCPP 13674-84-5 Chlorinated isopropyl groups Flame retardant in foams

Chemical Properties and Stability

  • Hydrolytic Stability: TNPP exhibits higher hydrolytic stability than TDBP, enabling its persistence in polymers.
  • Synthesis: TNPP is synthesized via transesterification of triethyl phosphite with nonylphenol, optimized for low chloride and acid content . TDBP’s synthesis involves tert-butylphenol, yielding greater steric protection against hydrolysis .

Toxicity and Environmental Impact

  • TNPP : Induces renal cell apoptosis via ROS-mediated ERK/CEBPA/CYTOR axis dysregulation and downregulates anti-apoptotic proteins . Releases NP, linked to endocrine disruption .
  • TCPP : Promotes HepG2 cell apoptosis via mitochondrial pathways and cell cycle arrest .
  • TDBP: Limited toxicity data, but its stability suggests lower environmental leaching .

Table 2: Toxicological Profiles

Compound Toxicity Mechanism Key Findings
TNPP ERK/CEBPA/CYTOR axis, ROS generation 50% apoptosis in HEK293T cells at 100 µM
TCPP Mitochondrial permeability transition 40% apoptosis in HepG2 cells at 200 µM
TDBP Not well-characterized No significant PLA hydrolysis observed

Regulatory Status

  • TNPP : Listed as a Substance of Very High Concern (SVHC) under EU REACH due to NP release. Phased out in food packaging and sustainable polymers .
  • TCPP : Restricted under EU flame retardant regulations (POPs Directive) .
  • TDBP: No major restrictions; preferred in niche high-performance applications .

Research Findings and Mechanisms

  • TNPP in PLA : Accelerates hydrolysis by 30% compared to TDBP, linked to NP release .
  • Renal Toxicity : TNPP and TCPP both activate apoptosis pathways, but TNPP uniquely targets lncRNA CYTOR, impairing cell survival .
  • Environmental Persistence : TNPP’s hydrolytic stability contributes to NP accumulation in ecosystems, whereas TCPP degrades faster .

Biological Activity

Tris(nonylphenyl) phosphite (TNPP) is an organophosphorus compound widely used as an antioxidant in various polymer applications. Its chemical structure, characterized by a high degree of hydrophobicity and low water solubility, contributes to its unique biological and environmental properties. This article delves into the biological activity of TNPP, examining its effects on cellular mechanisms, potential toxicity, and implications for environmental health.

  • Molecular Formula : C₄₅H₆₉O₃P
  • Molecular Weight : 689 g/mol
  • CAS Number : 26523-78-4
  • Water Solubility : 0.0006 g/L at 27 °C

Biological Activity Overview

TNPP primarily functions as an antioxidant, which can mitigate oxidative stress in biological systems. However, its degradation products, particularly nonylphenol, raise concerns regarding toxicity and endocrine disruption.

Antioxidant Properties

TNPP's role as an antioxidant is significant in various research contexts:

  • Free Radical Scavenging : TNPP is utilized in studies aimed at understanding oxidative damage in cells. It effectively inhibits free radical activity, thereby protecting cellular components from oxidative stress.
  • Polymer Stabilization : In polymer science, TNPP is incorporated to enhance the thermal stability and longevity of materials by preventing oxidative degradation .

Toxicological Effects

Research indicates that TNPP exhibits several toxicological effects:

  • Aquatic Toxicity : TNPP is recognized for its toxicity to aquatic organisms. Environmental assessments have documented long-lasting effects on aquatic life due to its hydrophobic nature and persistence in ecosystems.
  • Cellular Toxicity : A study investigated the impact of TNPP on human renal cell lines (HEK293T and HK-2). Results demonstrated that TNPP increased reactive oxygen species (ROS) levels, leading to apoptosis through the ERK/CEBPA/CYTOR signaling pathway .

Study 1: TNPP and Renal Cell Apoptosis

In a recent investigation, researchers explored the cytotoxic effects of TNPP on renal cells. The study revealed that treatment with TNPP resulted in:

  • Increased ROS levels.
  • Downregulation of CYTOR expression.
  • Induction of apoptosis via ERK pathway modulation.

These findings suggest that TNPP can significantly impair cellular viability by promoting oxidative stress and apoptosis in renal cells .

Study 2: Environmental Impact Assessment

Environmental studies have focused on the degradation pathways of TNPP in aquatic environments:

  • Hydrolytic Degradation : Upon exposure to water, TNPP hydrolyzes into phosphoric acid and nonylphenol. This transformation raises concerns about the ecological risks associated with nonylphenol, known for its endocrine-disrupting properties .
  • Persistence in Ecosystems : The low solubility of TNPP contributes to its persistence in the environment, leading to prolonged exposure risks for aquatic organisms.

Data Table: Comparison of Related Compounds

Compound NameCAS NumberKey Features
This compound26523-78-4Antioxidant; high hydrophobicity
Di(nonylphenyl) phenylphosphite25417-08-7Stabilizer; less hydrophobic
Nonylphenol25154-52-3Endocrine disruptor; degradation product
Phosphoric acid7664-38-2Hydrolysis product; highly soluble

Q & A

Q. Basic: What are the key synthetic routes for producing TNPP, and how do reaction conditions influence purity?

Answer:
TNPP is synthesized via esterification of nonylphenol (a mixture of ortho- and para-isomers) with phosphorus trichloride (PCl₃). The process involves:

Alkylation of phenol : Nonylphenol is prepared by alkylating phenol with nonene using a strong acid catalyst (e.g., ion-exchange resin), followed by distillation .

Esterification : The nonylphenol mixture reacts with PCl₃ under controlled temperature (typically 80–120°C) and inert atmosphere to prevent oxidation. Excess nonylphenol ensures complete conversion .

Purification : Vacuum distillation removes unreacted precursors and byproducts like HCl.

Critical factors affecting purity :

  • Isomer ratio : Para-nonylphenol dominates in commercial TNPP, but ortho-isomers may introduce steric hindrance, reducing antioxidant efficacy.
  • Moisture control : Hydrolysis of PCl₃ generates acidic byproducts, necessitating anhydrous conditions.

Q. Basic: What analytical methods are recommended for quantifying TNPP and its degradation products?

Answer:
TNPP’s high molecular weight and hydrophobicity require advanced techniques:

Method Application Detection Limit References
HPLC-UV Quantification in polymers0.1 µg/g
LC-MS/MS Detection of TNPP and 4-nonylphenol (4-NP)0.05 µg/L in food packaging
GC-MS Volatile degradation products (e.g., phenols)10 ng/g

Key considerations :

  • Derivatization : TNPP requires derivatization (e.g., methylation) for GC-MS analysis due to low volatility.
  • Matrix effects : Polymer matrices necessitate Soxhlet extraction or microwave-assisted digestion to isolate TNPP .

Q. Basic: What factors influence TNPP’s stability in polymer matrices?

Answer:
TNPP degrades under:

  • Hydrolytic conditions : Acidic/basic environments accelerate cleavage of P-O bonds, releasing 4-NP .
  • Thermal stress : Above 150°C, TNPP decomposes into phosphorous acid and nonylphenol radicals, reducing antioxidant capacity .
  • UV exposure : Photo-oxidation generates phosphates and quinones, altering polymer color .

Mitigation strategies :

  • Use co-stabilizers (e.g., hindered amine light stabilizers) to reduce UV sensitivity.
  • Optimize processing temperatures below 120°C.

Q. Advanced: How can researchers resolve discrepancies in TNPP’s reported stability across studies?

Answer:
Conflicting data arise from:

  • Isomeric variability : Commercial TNPP contains mixed nonylphenol isomers, with para-isomers being more stable than ortho .
  • Matrix interactions : Polyethylene vs. polypropylene matrices exhibit different diffusion rates, affecting TNPP migration and degradation .
  • Analytical bias : LC-MS/MS detects trace 4-NP, while HPLC-UV may miss low-concentration degradation products .

Recommendations :

  • Standardize isomer composition in test samples.
  • Use orthogonal analytical methods (e.g., GC-MS + LC-MS/MS) for comprehensive profiling.

Q. Advanced: What are the toxicological implications of TNPP degradation in food-contact materials?

Answer:
TNPP hydrolyzes into 4-NP, a known endocrine disruptor linked to estrogenic activity. Key findings:

  • Migration studies : 4-NP levels in food simulants (e.g., ethanol) reach 1.2 µg/kg under high-temperature storage .
  • Bioassays : In vitro assays (e.g., ERα reporter gene) show 4-NP activates estrogen receptors at ≥10 nM .

Regulatory status :

  • TNPP is listed under EU REACH SVHC due to 4-NP content ≥0.1% .
  • FDA permits TNPP in food-contact polymers but mandates migration limits for 4-NP .

Q. Advanced: How can TNPP’s antioxidant efficacy be enhanced while minimizing 4-NP formation?

Answer:
Strategies :

  • Chain extenders : Pyromellitic dianhydride crosslinks TNPP into polymer backbones, reducing migration .
  • Co-additives : Synergists like tris(2,4-di-tert-butylphenyl) phosphite improve thermal stability without generating phenols .
  • Encapsulation : Nano-encapsulation in silica matrices limits hydrolysis .

Performance metrics :

Additive System 4-NP Reduction Antioxidant Retention
TNPP + pyromellitic dianhydride75%90% after 500 hrs
Nano-encapsulated TNPP95%85% after 500 hrs

Q. Advanced: What methodologies are used to track TNPP degradation in real-time during polymer processing?

Answer:
In-line techniques :

  • Rheometry : Measures viscosity changes linked to TNPP’s antioxidant activity.
  • FTIR spectroscopy : Detects P=O (1150 cm⁻¹) and phenolic OH (3400 cm⁻¹) bands to monitor degradation .
  • Chemiluminescence : Quantifies hydroperoxide formation, inversely correlating with TNPP efficacy .

Case study :

  • Polypropylene films : FTIR showed 30% TNPP degradation after extrusion at 200°C, aligning with LC-MS/MS data .

Properties

IUPAC Name

tris(2-nonylphenyl) phosphite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C45H69O3P/c1-4-7-10-13-16-19-22-31-40-34-25-28-37-43(40)46-49(47-44-38-29-26-35-41(44)32-23-20-17-14-11-8-5-2)48-45-39-30-27-36-42(45)33-24-21-18-15-12-9-6-3/h25-30,34-39H,4-24,31-33H2,1-3H3
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InChI Key

WGKLOLBTFWFKOD-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OP(OC2=CC=CC=C2CCCCCCCCC)OC3=CC=CC=C3CCCCCCCCC
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Molecular Formula

C45H69O3P
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DSSTOX Substance ID

DTXSID20872463
Record name Tri(o-nonylphenyl) phosphite
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Molecular Weight

689.0 g/mol
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Physical Description

COLOURLESS VISCOUS LIQUID.
Record name TRIS(NONYLPHENYL)PHOSPHITE
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Boiling Point

>300 °C, OECD Guideline 103 (Boiling point/boiling range), has an onset of degradation at 322 °C under nitrogen
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Flash Point

207 °C (405 °F) - closed cup, 207 °C c.c.
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Solubility

In water, <0.6 mg/L at 24 °C, pH 7 (OECD Guideline 105 (Water Solubility)), In water, <0.05 mg/L (indirect solubility method), In water, 6.9X10-7 mg/L at 25 °C (fragment estimation), Solubility in water, g/100ml: 4.1
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Density

0.98 g/cu cm at 20 °C, Relative density (water = 1): 0.98
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Vapor Pressure

0.058 Pa at 25 °C (0.000435 mm Hg), extrapolated from measured data at higher temperatures, Vapor pressure, Pa at 25 °C: 0.058
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Impurities

Chlorine, Di(nonylphenyl)phenylphosphite (CAS 25417-08-7); Typical concentration (% w/w): 0.05% w/w., Phenol (CAS 108-95-2); Typical concentration (% w/w): < 0.1% w/w., Nonylphenol (CAS 25154-52-3); Typical concentration (% w/w): < 5% w/w.
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Color/Form

Clear liquid

CAS No.

16784-72-8, 26523-78-4
Record name Phenol, 2-nonyl-, 1,1′,1′′-phosphite
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

6 °C (pour point), OECD Guideline 102 (Melting point / Melting Range)
Details ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/
Record name Tris(nonylphenyl)phosphite
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Tris(nonylphenyl) phosphite
Tris(nonylphenyl) phosphite
Tris(nonylphenyl) phosphite
Tris(nonylphenyl) phosphite
Tris(nonylphenyl) phosphite
Tris(nonylphenyl) phosphite

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